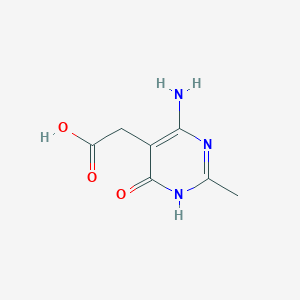
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its IUPAC name (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, has a molecular formula of C7H9N3O3 and a molecular weight of 183.17 . It is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h9H,1-2,8H2,(H,10,13)(H,11,12) and the InChI key is WPAIAFQLNARGIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.16466 . It is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis of Derivatives : Research by Holam, Santhoshkumar, and Killedar (2022) focuses on the synthesis of various derivatives of dihydropyrimidine compounds, similar in structure to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. These compounds were synthesized and their interactions with CDK4 protein were predicted through molecular docking studies, showing significant affinity and potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis and Biological Activity
- Chemical Reactivity and Biological Evaluation : Farouk, Ibrahim, and El-Gohary (2021) conducted a study on the synthesis of dihydropyrimidine derivatives, examining their chemical behavior and biological activity. These compounds, related to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, displayed diverse reactions and potential biological applications (Farouk, Ibrahim, & El-Gohary, 2021).
Novel Compound Synthesis for Variola Virus
- Synthesis for Treatment of Variola Virus : Gerçek, Jumamyradova, and Senturk (2022) synthesized novel compounds from dihydropyrimidine, demonstrating potential for treating variola virus. Their study included molecular modeling to assess the binding and drug-like properties of these compounds, highlighting their potential as alternatives to existing treatments (Gerçek, Jumamyradova, & Senturk, 2022).
Heterocyclic Synthesis
- Synthesis of Amino Derivatives : Vas’kevich et al. (2006) explored the synthesis of amino derivatives of triazolopyrimidine, involving reactions that could be analogous to those involving 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. This research contributes to understanding the synthesis pathways and stabilization of molecules with similar structures (Vas’kevich et al., 2006).
Antibacterial Activity of Benzoxazine Analogues
- Synthesis and Antibacterial Activity : Kadian, Maste, and Bhat (2012) conducted a study on the synthesis of benzoxazine analogues, examining their antibacterial activity against various strains. This research is relevant due to the structural similarities with dihydropyrimidine derivatives (Kadian, Maste, & Bhat, 2012).
Synthesis of Imidazolidin-4-one Derivatives
- Synthesis of Imidazolidin-4-one Derivatives : Shestakov, Sidorenko, and Shikhaliev (2007) explored the synthesis of imidazolidin-4-one derivatives, which could be structurally related to 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Their research contributes to the understanding of chemical synthesis pathways for related compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZAHBHJXMFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

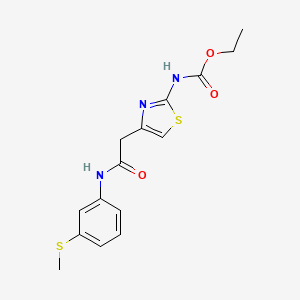

![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)
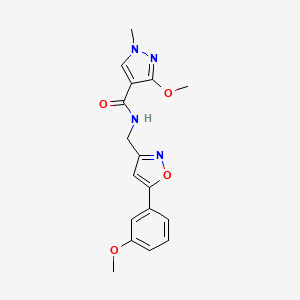
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)
![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)
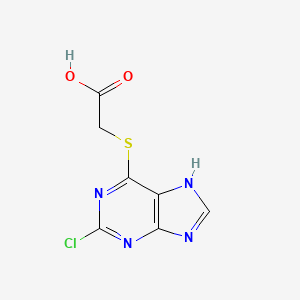
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
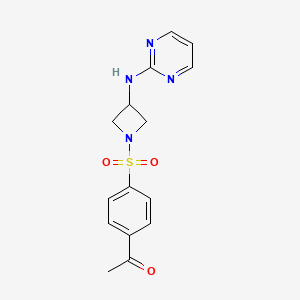

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)
![3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466473.png)